3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile
Description
3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound characterized by a bromine atom at position 5, an amino group at position 3, and a chiral (2R)-1,1,1-trifluoropropan-2-yl substituent at position 1. This compound’s stereochemistry and trifluoromethyl group contribute to its unique physicochemical properties, including increased lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
3-amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N4/c1-3(7(9,10)11)15-5(8)4(2-12)6(13)14-15/h3H,1H3,(H2,13,14)/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEVHRUTBUQZAF-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N1C(=C(C(=N1)N)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)N1C(=C(C(=N1)N)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile (CAS Number: 2309431-71-6) is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the compound's biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₈H₈BrF₃N₄, with a molecular weight of 283.05 g/mol. The compound features a pyrazole ring substituted with a bromine atom and a trifluoropropan-2-yl group, contributing to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 283.05 g/mol |
| CAS Number | 2309431-71-6 |
| Chemical Formula | C₈H₈BrF₃N₄ |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Research indicates that compounds containing the pyrazole moiety exhibit a broad spectrum of antimicrobial activity. For instance, derivatives of pyrazole have been tested against various bacterial strains, including E. coli and S. aureus, showing promising results. The presence of the bromine atom in 3-Amino-5-bromo-pyrazoles enhances their interaction with microbial targets, potentially increasing their efficacy against resistant strains .
Anti-inflammatory Effects
Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to 3-Amino-5-bromo-pyrazole have demonstrated significant reductions in these markers in vitro, suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
The compound's structural characteristics allow it to interact with various signaling pathways involved in cancer progression. Research has highlighted that pyrazole derivatives can inhibit kinases such as Aurora kinases, which play crucial roles in cell division and cancer cell proliferation. In vitro studies have reported that specific analogs exhibit cytotoxic effects against cancer cell lines .
The exact mechanism of action for 3-Amino-5-bromo-pyrazole derivatives involves multiple pathways:
1. Enzyme Inhibition:
- The compound may inhibit key enzymes involved in inflammatory responses or cancer cell proliferation.
2. Cytokine Modulation:
- By targeting cytokine signaling pathways, it can reduce inflammation and tumor growth.
3. Interaction with Cell Signaling Pathways:
- The bromine and trifluoromethyl groups enhance lipophilicity, facilitating better membrane permeability and interaction with intracellular targets.
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
Study 1: Antimicrobial Activity
A series of pyrazole derivatives were synthesized and tested against E. coli and S. aureus. The results indicated that compounds with halogen substitutions exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts.
Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, pyrazole derivatives were administered to evaluate their effect on TNF-α levels. Results showed a significant decrease in TNF-α production compared to control groups.
Study 3: Anticancer Activity
A study focused on the antiproliferative effects of pyrazole derivatives on various cancer cell lines demonstrated that certain compounds induced apoptosis through caspase activation pathways.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to 3-amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The bromine atom and the trifluoromethyl group enhance the compound's lipophilicity and biological activity. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its unique structure allows it to penetrate bacterial membranes effectively, making it a candidate for developing new antibiotics.
- Inflammation Modulation : Preliminary studies suggest that the compound may play a role in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in developing treatments for autoimmune diseases.
Agrochemicals
The unique chemical properties of 3-amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole make it suitable for use as a pesticide or herbicide. Its effectiveness in targeting specific biochemical pathways in plants can lead to the development of more selective agrochemicals that minimize environmental impact while maximizing crop yield.
Material Science
The compound's ability to form stable complexes with metals opens avenues for its use in material science, particularly in the development of novel catalysts or as a precursor for synthesizing advanced materials with specific electronic or optical properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds showed significant anticancer activity against human breast cancer cell lines. The study highlighted that the introduction of bromine and trifluoromethyl groups enhanced the potency of these compounds compared to their non-halogenated counterparts .
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University focused on synthesizing and testing various pyrazole derivatives, including 3-amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole. The results indicated that this compound exhibited strong inhibitory effects against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity :
- The target compound’s (2R)-trifluoropropan-2-yl group enhances lipophilicity and stereochemical specificity compared to fipronil’s trifluoromethylphenyl and sulfoxide groups. This may influence target binding selectivity in biological systems .
- Bromine at position 5 (target compound) vs. sulfoxide groups (fipronil/ethiprole): Bromine’s electron-withdrawing effect may alter electronic density, affecting reactivity or receptor interactions .
Synthetic Methodology: The target compound’s synthesis likely involves regioselective bromination and chiral resolution steps, contrasting with the nucleophilic substitution routes used for acylated derivatives like 3d (e.g., reaction of 5-amino-3-methylpyrazole-4-carbonitrile with 2-bromopropionyl bromide) .
Physicochemical and Spectral Properties
- Thermal Stability : Pyrazole-4-carbonitriles with halogen substituents (e.g., bromine in the target compound) typically exhibit higher melting points (>200°C) due to increased molecular rigidity. For example, compound 14f (a pyrroloimidazole derivative with bromine) melts at 279–280°C .
- Spectral Data :
- 1H NMR : The (2R)-trifluoropropan-2-yl group in the target compound would show a characteristic quartet for the CHCH3 moiety (δ ~5.4–5.5 ppm) and a doublet for the trifluoromethyl group (δ ~1.8 ppm), similar to compound 3d .
- 13C NMR : The carbonitrile group resonates at δ ~115–120 ppm, while the trifluoromethyl carbons appear at δ ~125 ppm (q, J = 285 Hz) .
Q & A
Q. Q: What established synthetic routes are available for 3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile?
A: The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example:
- Cyclization : Reacting hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds under acidic conditions forms the pyrazole core .
- Bromination : Electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) in DMF or acetic acid .
- Trifluoromethyl Substitution : Introducing the (2R)-1,1,1-trifluoropropan-2-yl group via nucleophilic substitution or coupling reactions with chiral trifluoromethyl precursors .
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 120°C | 65–75 | |
| Bromination | NBS, DMF, 0°C | 80–85 |
Advanced Synthesis
Q. Q: How can reaction yields be optimized for sterically hindered intermediates in this synthesis?
A:
- Catalytic Systems : Use Pd/Cu bimetallic catalysts to enhance coupling efficiency for trifluoromethyl groups .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 30min) and improves regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ionic liquids reduce side reactions .
Example : Microwave irradiation at 100°C increased the yield of a similar pyrazole carbonitrile from 60% to 88% .
Structural Characterization
Q. Q: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
A:
- NMR/IR :
- X-ray Crystallography : Resolves stereochemistry at the (2R)-trifluoropropan-2-yl group and confirms supramolecular interactions (e.g., hydrogen bonding between NH₂ and CN groups) .
Q. Q: How can researchers design assays to evaluate the bioactivity of this compound?
A:
- Antimicrobial Screening : Use broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Mechanistic Studies : Tubulin polymerization inhibition assays for antimitotic activity, as seen in diarylpyrazole analogues .
Example : A pyrazole carbonitrile derivative showed IC₅₀ = 2.1 µM against MCF-7 cells via tubulin disruption .
Data Contradiction Analysis
Q. Q: How to resolve discrepancies in reported biological activities of structurally similar pyrazole derivatives?
A:
- Structural Modifications : Compare substituent effects (e.g., bromo vs. chloro at position 5) on bioactivity .
- Solubility Factors : Poor aqueous solubility may artificially reduce in vitro activity; use DMSO/cyclodextrin formulations .
- Target Selectivity : Profile off-target interactions via kinase panels or proteome-wide profiling .
Case Study : Replacement of bromine with chlorine in position 5 increased antimicrobial activity by 40% but reduced cytotoxicity, highlighting substituent-dependent effects .
Regioselectivity Challenges
Q. Q: What strategies mitigate regioselectivity issues during bromination or trifluoromethyl substitution?
A:
- Directing Groups : Install temporary protecting groups (e.g., acetyl) to steer bromination to position 5 .
- Metal Catalysis : Pd-mediated C–H activation ensures selective functionalization of the pyrazole ring .
Example : Using Pd(OAc)₂ and pivalic acid as a catalyst system achieved >90% regioselectivity for bromination at position 5 .
Stability and Storage
Q. Q: What are the optimal storage conditions to prevent degradation of this compound?
A:
Q. Stability Data :
| Condition | Degradation (%) | Timeframe |
|---|---|---|
| 25°C, light | 15% | 30 days |
| –20°C, dark | <2% | 30 days |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
